molecular formula C11H22N2O2 B565679 N-Boc-N'-ethyl-piperazine-d5 CAS No. 1246816-56-7

N-Boc-N'-ethyl-piperazine-d5

Cat. No. B565679
M. Wt: 219.34
InChI Key: PJXNBNQHRGADDX-RPIBLTHZSA-N
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Description

“N-Boc-N’-ethyl-piperazine-d5” is the labelled analogue of N-Boc-N’-ethyl-piperazine, which is an intermediate in the production of Enrofloxacin . It is used as a reactant in the synthesis of orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors of piperazine derivatives, 2-aryl piperazine, and 2-vinyl piperazine .


Synthesis Analysis

The synthesis of N-Boc piperazine involves taking diethylaminoalcohol as a starting material, and N-Boc piperazine is synthesized through three steps of chlorination, Boc protection, and aminolysis cyclization . The method has the advantages of easily available raw materials, mild reaction conditions, low product cost, high yield, and high purity, and is suitable for industrial production .


Molecular Structure Analysis

The molecular formula of N-Boc-N’-ethyl-piperazine-d5 is C11H22N2O2 . The molecular weight is 186.251 .


Chemical Reactions Analysis

N-Boc-piperazine undergoes cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . It also undergoes Buchwald-Hartwig coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

The density of N-Boc-N’-ethyl-piperazine-d5 is 1.0±0.1 g/cm3 . The boiling point is 258.0±15.0 °C at 760 mmHg . The melting point is 47-49ºC . The flash point is 109.8±20.4 °C .

Scientific Research Applications

Synthesis and Characterization

N-Boc-N'-ethyl-piperazine-d5 and its derivatives have been extensively studied for their synthesis and characterization. For instance, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and characterized them using various spectroscopic techniques. Their structures were further confirmed by X-ray diffraction analysis, revealing interesting aspects such as linear and L-shaped molecular structures and two-dimensional architectures in crystal structures (Kulkarni et al., 2016).

Biological Evaluation

These compounds have also been subjected to biological evaluation. The same study by Kulkarni et al. reported moderate antibacterial and antifungal activities for these synthesized compounds against several microorganisms (Kulkarni et al., 2016).

Development of Synthetic Approaches

The development of synthetic approaches for N-Boc-N'-ethyl-piperazine-d5 derivatives is another significant area of research. Firth et al. (2017) reported simplified and general procedures for the racemic lithiation/trapping of N-Boc piperazines, contributing to early stage medicinal chemistry studies (Firth et al., 2017). Similarly, Robinson et al. (2010) explored the dynamic thermodynamic resolution of lithiated N-Boc-N'-alkylpiperazines, which led to enantiomerically enriched 2-substituted piperazines (Robinson et al., 2010).

Application in Peptidomimetics

N-Boc-N'-ethyl-piperazine-d5 derivatives have also found applications in peptidomimetics. Guitot et al. (2009) synthesized N-Boc-5-oxo-piperazine-2-carboxylic acid from L- or D-serine and studied its application in tetrapeptides, revealing interesting conformational behaviors in these peptides (Guitot et al., 2009).

Pharmaceutical Applications

In the field of pharmaceuticals, various studies have synthesized and evaluated N-Boc-N'-ethyl-piperazine-d5 derivatives. For instance, the synthesis of piperazinyl formamide derivatives was reported by Fang (2010), highlighting the potential applications of these compounds in pharmaceutical contexts (Fang, 2010).

properties

IUPAC Name

tert-butyl 4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-12-6-8-13(9-7-12)10(14)15-11(2,3)4/h5-9H2,1-4H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXNBNQHRGADDX-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N'-ethyl-piperazine-d5

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